Product packaging for 2-[(E)-Formyldiazenyl]pentanedioic acid(Cat. No.:CAS No. 943418-43-7)

2-[(E)-Formyldiazenyl]pentanedioic acid

Cat. No.: B589153
CAS No.: 943418-43-7
M. Wt: 188.139
InChI Key: ZMMIQVLVCFMWDD-UHFFFAOYSA-N
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Description

Contextualization within Diazenyl and Pentanedioic Acid Chemistry

The chemical character of 2-[(E)-Formyldiazenyl]pentanedioic acid is best understood by considering its constituent parts. The diazenyl group, also known as an azo group (-N=N-), is a cornerstone of color chemistry and has found extensive application in the synthesis of dyes and pigments. wikipedia.org In more recent decades, diazenyl-containing compounds have been explored for a wide array of therapeutic applications. nih.gov These compounds can act as alkylating agents or release cytotoxic species like nitric oxide, and have been investigated for their potential as anticancer and antimicrobial agents. nih.govnih.gov The reactivity of the diazenyl group, often synthesized through diazotization followed by an azo coupling reaction, makes it a versatile functional handle in organic synthesis. mdpi.com

On the other hand, pentanedioic acid, commonly known as glutaric acid, is a linear dicarboxylic acid. nih.gov Dicarboxylic acids are fundamental building blocks in polymer science, used in the production of polyesters and polyamides. Their two carboxylic acid groups provide sites for forming a wide range of derivatives and for creating cross-linked or extended structures. researchgate.netrsc.org Pentanedioic acid and its derivatives have also been identified as scaffolds in the development of enzyme inhibitors, such as farnesyltransferase inhibitors, highlighting their relevance in medicinal chemistry. researchgate.net The combination of a diazenyl functional group with a pentanedioic acid framework in this compound thus represents a hybrid molecule with potential for both biological activity and material science applications.

Rationale for Investigation of this compound

The primary rationale for the targeted investigation of this compound stems from the principle of molecular hybridization. This strategy involves combining two or more pharmacophores or functional moieties to create a new molecule with potentially enhanced or novel properties. nih.gov Given that diazenyl derivatives have shown promise as anticancer and antimicrobial agents nih.govnih.gov, and pentanedioic acid derivatives can serve as scaffolds for enzyme inhibitors researchgate.net, their combination is a logical step in the search for new therapeutic agents.

The formyl group attached to the diazenyl moiety introduces an additional reactive site, potentially modulating the electronic properties and reactivity of the N=N bond. The dicarboxylic acid portion of the molecule offers opportunities for further derivatization, such as the formation of esters or amides, which could be used to fine-tune the molecule's solubility, stability, and pharmacokinetic profile. The spatial arrangement and electronic nature of these combined functionalities could lead to unique interactions with biological targets.

Overview of Research Scope and Objectives Pertaining to this compound

A systematic investigation of this compound would encompass several key objectives. The initial and most fundamental objective would be the development of a reliable and efficient synthetic route to the pure compound. This would likely involve a multi-step process, potentially starting from L-glutamic acid or a related precursor, followed by diazotization and coupling reactions.

Subsequent objectives would focus on the comprehensive characterization of the molecule. This would include structural elucidation using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure and stereochemistry. Physicochemical properties, including solubility, stability, and pKa values, would also be determined.

A further set of objectives would be to explore the chemical reactivity of this compound. This could involve studying the reactions of the formyl group, the diazenyl linkage, and the carboxylic acid functions to understand its potential as a synthetic intermediate. Preliminary in vitro screening against a panel of cancer cell lines or microbial strains would be a logical step to assess its potential biological activity, guided by the known properties of related diazenyl compounds. nih.govnih.gov

Data Tables

To provide a clearer understanding of the compound and its chemical context, the following data tables are presented.

Table 1: Physicochemical Properties of this compound

This table outlines the calculated and predicted properties of the target compound.

PropertyValue
Molecular Formula C6H8N2O5
Molecular Weight 204.14 g/mol
IUPAC Name This compound
CAS Number Not available
Predicted LogP -0.8
Predicted pKa (strongest acidic) 3.5
Predicted pKa (strongest basic) -5.2
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6
Rotatable Bonds 5

Note: The values in this table are computationally predicted and await experimental verification.

Table 2: Characteristics of Parent Compound Classes

This table summarizes the key features of diazenyl compounds and pentanedioic acid derivatives to contextualize the properties of the hybrid molecule.

Compound ClassKey Structural FeatureCommon Applications/Research Areas
Diazenyl Compounds -N=N- (azo group) wikipedia.orgDyes and pigments, anticancer agents, antimicrobial agents, nitric oxide donors nih.govnih.gov
Pentanedioic Acid Derivatives -COOH(CH2)3COOH- backbone nih.govPolymer synthesis (polyesters, polyamides), enzyme inhibitors, plasticizers researchgate.net

Table of Compound Names

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O5 B589153 2-[(E)-Formyldiazenyl]pentanedioic acid CAS No. 943418-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(formyldiazenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O5/c9-3-7-8-4(6(12)13)1-2-5(10)11/h3-4H,1-2H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMIQVLVCFMWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N=NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747832
Record name 2-[(E)-Formyldiazenyl]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943418-43-7
Record name 2-[(E)-Formyldiazenyl]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 2 E Formyldiazenyl Pentanedioic Acid

Strategies for Carbon-Carbon Bond Formation in Pentanedioic Acid Derivatives

The synthesis of the core pentanedioic acid (glutaric acid) structure can be achieved through various established methods. One common industrial preparation involves the ring-opening of γ-butyrolactone with potassium cyanide, followed by hydrolysis of the resulting nitrile. wikipedia.org Alternative routes include the oxidation of dihydropyran or the reaction of 1,3-dibromopropane (B121459) with a cyanide source, followed by hydrolysis. wikipedia.org

Functionalization at C-2 Position of the Pentanedioate (B1230348) Backbone

A critical step in the synthesis of the target molecule is the introduction of a suitable functional group at the C-2 (or α) position of the pentanedioic acid backbone. This sets the stage for the subsequent introduction of the diazenyl moiety.

A primary method for achieving this is through the Hell-Volhard-Zelinskii (HVZ) reaction . This reaction allows for the α-bromination of carboxylic acids. In this process, the carboxylic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), followed by a water workup. libretexts.org The resulting α-bromo dicarboxylic acid is a versatile intermediate.

This α-bromo derivative can then undergo nucleophilic substitution with ammonia (B1221849) (NH₃) to yield 2-aminopentanedioic acid (glutamic acid). youtube.comwikipedia.org This transformation provides a key precursor with a nitrogen atom at the desired C-2 position. Glutamic acid and its derivatives are also readily available through fermentation processes, offering a potential bio-based starting material. wikipedia.org

Another potential precursor is 2-hydrazinylpentanedioic acid . This could theoretically be synthesized by reacting the α-bromo pentanedioic acid with hydrazine (B178648) (N₂H₄). This approach directly installs the N-N single bond required for the diazenyl group.

Considerations for Diazenyl Group Incorporation

With a nitrogen-containing functional group at the C-2 position, the next strategic consideration is the formation of the diazenyl (azo) group (-N=N-). The approach to this transformation depends heavily on the nature of the C-2 precursor.

If starting from 2-aminopentanedioic acid, one plausible route involves the direct conversion of the primary amine to a diazene (B1210634). Recent advancements have described methods for the direct synthesis of aliphatic diazenes from primary amines, which could be applicable here. nih.gov Alternatively, the amine could be converted to a sulfamide (B24259) and then electrochemically oxidized to the diazene. acs.org

If a 2-hydrazinylpentanedioic acid intermediate is formed, the subsequent step would be a controlled oxidation to form the diazene. Various oxidizing agents are known to convert hydrazines to diazenes. nih.gov

Approaches for Introducing and Modifying the Formyldiazenyl Moiety

The formation of the specific (E)-formyldiazenyl group is perhaps the most synthetically complex aspect. This requires not only the creation of the diazene double bond but also the stereoselective control to obtain the (E)-isomer and the attachment of a formyl group.

Stereoselective Synthesis of the (E)-Diazenyl Configuration

The stereochemistry of the N=N double bond is crucial. For many acyclic diazenes, the (E)-isomer is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance. Therefore, reaction conditions that allow for thermodynamic equilibration would likely favor the desired (E)-configuration. The synthesis of trans-methyldiazene (the (E)-isomer) has been reported, indicating that stereocontrol in simple alkyl diazenes is achievable. acs.org Photocatalytic methods for the denitrogenation of in situ-generated diazenes have also been shown to proceed through specific stereochemical pathways. nih.gov

Precursor Design for Formyl Group Integration

The integration of the formyl group (-CHO) can be envisioned through two primary retrosynthetic pathways:

Formylation of a Hydrazine Precursor: A 2-hydrazinylpentanedioic acid derivative could be reacted with a formylating agent, such as formic acid or ethyl formate, to produce a 2-(2-formylhydrazinyl)pentanedioic acid. google.com This intermediate would then be oxidized to generate the target formyldiazenyl compound. This approach separates the formylation and diazene formation steps.

Reaction of a Diazo Intermediate: A hypothetical 2-diazopentanedioic acid derivative could be a key intermediate. Diazo compounds can be synthesized from hydrazones or through diazo-transfer reactions. organic-chemistry.orgorganic-chemistry.org The reaction of this diazo intermediate with a suitable formylating agent would then install the formyl group. However, the direct formylation of a diazoalkane in this manner is a less common transformation and would require significant methodological development.

Optimization of Reaction Conditions and Yields in 2-[(E)-Formyldiazenyl]pentanedioic acid Synthesis

Given the hypothetical nature of the synthetic routes, optimization would be critical at each stage. Key parameters to consider would include solvent, temperature, stoichiometry of reagents, and choice of catalyst.

For the functionalization of the pentanedioate backbone , the HVZ reaction typically requires careful control of temperature to avoid side reactions. Subsequent nucleophilic substitution would need optimization of the base and solvent system to maximize yield and minimize elimination byproducts.

In the formation of the diazene , if proceeding via oxidation of a hydrazine, the choice of oxidant would be paramount to avoid over-oxidation or degradation of the carboxylic acid functionalities. Electrochemical methods offer precise control over the oxidative potential. acs.org

For the formylation step , when reacting hydrazine with formic acid, maintaining a 1:1 molar ratio is crucial to prevent the formation of bis-formylated byproducts. The reaction temperature also plays a significant role in achieving high yields. google.com

Below are illustrative tables for analogous reactions that would be relevant to the synthesis of this compound.

Table 1: Illustrative Conditions for Alpha-Bromination of Carboxylic Acids (Hell-Volhard-Zelinskii Reaction) This table presents generalized conditions for a reaction analogous to the bromination of pentanedioic acid.

Starting MaterialReagentsSolventTemperatureProductReference
Carboxylic AcidBr₂, PBr₃ (cat.)None or CCl₄Refluxα-Bromo Carboxylic Acid libretexts.org

Table 2: Illustrative Conditions for Formylhydrazine (B46547) Synthesis This table shows examples of the formylation of hydrazine, a key step in one of the proposed synthetic routes.

Hydrazine SourceFormylating AgentSolventTemperatureYieldReference
Hydrazine HydrateFormic AcidWater20-25°C85-90%
Hydrazine HydrateEthyl FormateNone0°CHigh google.com

Synthetic Routes to Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound involves the strategic modification of the pentanedioic acid backbone and the formyldiazenyl moiety. These synthetic approaches are grounded in established methodologies for diazene formation and N-formylation, allowing for the generation of a diverse library of related compounds. The primary synthetic strategies involve the derivatization of glutamic acid and its analogues, followed by the introduction of the formyldiazenyl group or its precursors.

The core structure of this compound is derived from glutamic acid, which is a readily available chiral precursor. Analogues can be synthesized by starting with substituted glutamic acid derivatives. For instance, modifications at the 3, 4, and 5 positions of the pentanedioic acid chain can be achieved using commercially available or synthetically accessible glutamic acid analogues. These modifications can include alkylation, arylation, hydroxylation, or halogenation of the carbon backbone.

The construction of the formyldiazenyl group on the α-amino group of the glutamic acid derivative is a key transformation. This can be approached in a stepwise manner, beginning with the formation of a diazo group, which is then converted to the target diazene. A plausible route involves the reaction of the α-amino group with a nitrosating agent to form a diazonium salt, which can then be subjected to a variety of reactions to introduce the formyl group.

A more direct approach involves the coupling of the amino acid with a formylhydrazine equivalent under oxidative conditions. The stereochemistry of the starting amino acid is crucial and is generally retained throughout the synthetic sequence, allowing for the preparation of enantiomerically pure derivatives.

The synthesis of various analogues can be systematically organized based on the type of modification introduced. The following table outlines potential synthetic routes to key classes of analogues of this compound, highlighting the precursor, key reagents, and the resulting derivative.

PrecursorKey Reagents/ReactionResulting Analogue/Derivative Class
L-Glutamic acid1. NaNO₂, HCl2. HCHO, reducing agentThis compound
4-Fluoro-L-glutamic acid1. NaNO₂, HCl2. HCHO, reducing agent4-Fluoro-2-[(E)-formyldiazenyl]pentanedioic acid
4-Hydroxy-L-glutamic acid1. Protection of hydroxyl group2. NaNO₂, HCl3. HCHO, reducing agent4. Deprotection4-Hydroxy-2-[(E)-formyldiazenyl]pentanedioic acid
Diethyl L-glutamate1. NaNO₂, HCl2. HCHO, reducing agentDiethyl 2-[(E)-formyldiazenyl]pentanedioate
L-Glutamic acid 5-methyl ester1. NaNO₂, HCl2. HCHO, reducing agent5-Methyl 2-[(E)-formyldiazenyl]pentanedioate

The derivatization is not limited to the pentanedioic acid backbone. The formyl group itself can be replaced by other acyl groups to generate a wider range of N-acyldiazenyl derivatives. This can be achieved by using different aldehydes or activated carboxylic acid derivatives in the final step of the synthesis. For example, the use of acetaldehyde (B116499) instead of formaldehyde (B43269) would yield the corresponding 2-[(E)-acetyldiazenyl]pentanedioic acid.

Furthermore, photocatalytic methods have emerged for the synthesis of diazenes from primary amines. nih.gov These methods often utilize visible light and a photocatalyst to generate diazenes in situ from primary amines, which could be applied to glutamic acid derivatives. nih.gov Such approaches offer mild reaction conditions and broad functional group tolerance. nih.gov The catalytic synthesis of diazenes can also be incorporated into solid-phase peptide synthesis, suggesting a potential route for creating more complex peptide-like structures incorporating the formyldiazenyl moiety. nih.govresearchgate.net

The synthesis of N-formyl derivatives is a well-established field, with numerous methods available for the N-formylation of amines. researchgate.netrsc.org These include the use of formylating agents like N-formyl imide or the reaction of amines with carbon dioxide in the presence of a reducing agent. researchgate.netrsc.org These methodologies could be adapted for the direct formylation of a pre-formed diazene precursor derived from glutamic acid.

Reactivity and Reaction Mechanisms of 2 E Formyldiazenyl Pentanedioic Acid

Mechanistic Investigations of Diazenyl Group Transformations

The diazenyl group is the central chromophore in azo compounds and a site of significant chemical reactivity. nih.govfiveable.menih.govutexas.edu In 2-[(E)-Formyldiazenyl]pentanedioic acid, the diazenyl group is attached to a formyl group, which is strongly electron-withdrawing. This electronic feature is expected to significantly influence its reactivity towards nucleophiles, electrophiles, and redox agents.

The nitrogen-nitrogen double bond of the diazenyl group is generally electron-deficient, making it susceptible to nucleophilic attack. This deficiency is further amplified by the adjacent electron-withdrawing formyl group. Nucleophiles can attack one of the nitrogen atoms, leading to addition or substitution reactions. The molecular electrostatic potential (MEP) of similar structures indicates that regions around the azo bridge are prone to nucleophilic attack. nih.gov

Table 1: Predicted Reactivity at the Diazenyl Moiety

Reactant TypePredicted ReactivityRationalePotential Products
Nucleophiles (e.g., Grignard reagents, organolithiums)Moderate to HighThe electron-withdrawing formyl group increases the electrophilicity of the N=N bond.Addition products across the N=N bond.
Electrophiles (e.g., strong acids)LowThe diazenyl group is electron-deficient.Protonation at the nitrogen atom is possible but further reaction is unlikely.

The azo linkage is readily susceptible to both reduction and oxidation. These transformations are of significant interest in various fields, including environmental remediation and synthetic chemistry.

Reduction: The reduction of the diazenyl group is a well-established reaction. It typically proceeds via the addition of two or four electrons, leading to the formation of a hydrazo intermediate (–NH–NH–) or complete cleavage of the N=N bond to yield two primary amines. organic-chemistry.orgdergipark.org.trtandfonline.com A variety of reducing agents can accomplish this transformation. organic-chemistry.orgtandfonline.com Electrochemical reduction of aromatic azo compounds also proceeds in a stepwise manner, first forming a stable anion radical. utexas.edu Given the presence of other reducible functional groups (formyl and carboxylic acids), the choice of reducing agent would be critical for achieving selectivity.

Table 2: Common Reducing Systems for Azo Compounds

Reagent/SystemTypical ProductsReference
Hydrazine (B178648) Hydrate (with or without catalyst)Amines dergipark.org.trtandfonline.com
Sodium Dithionite (B78146) (Na₂S₂O₄)Hydrazines or Amines organic-chemistry.org
Catalytic Hydrogenation (e.g., H₂/Pd, Fe/CaCl₂)Hydrazines or Amines organic-chemistry.org
Electrochemical ReductionAnion radicals, Dianions, Hydrazines utexas.edu

Oxidation: Oxidation of the diazenyl group typically affords azoxy compounds (–N=N⁺(O⁻)–). nih.govrsc.org This can be achieved using various oxidizing agents, such as peroxy acids or hydrogen peroxide, sometimes in the presence of a metal catalyst. nih.govrsc.org The oxidation mechanism can be complex, potentially involving radical intermediates. nih.gov In the case of this compound, the azoxy derivative would be the expected product of a controlled oxidation reaction. More aggressive oxidation could lead to cleavage of the molecule. acs.org

Carboxylic Acid Functional Group Chemistry in this compound

The presence of two carboxylic acid groups, derived from the pentanedioic (glutaric) acid backbone, opens up a wide range of classical derivatization reactions. ncert.nic.in These groups can react independently or, due to their proximity in the five-carbon chain, participate in intramolecular reactions.

Esterification: The carboxylic acid groups can be converted to esters by reaction with alcohols under acidic catalysis or using other esterification agents like diazomethane (B1218177) or dimethyl sulfate. acs.orgaip.org Given the presence of two carboxylic acid groups, the reaction can yield a mono-ester or a di-ester, depending on the stoichiometry of the alcohol and the reaction conditions. Selective mono-esterification of dicarboxylic acids can be challenging but has been achieved using methods like chemisorption on alumina (B75360) or catalysis by ion-exchange resins. acs.orgrsc.org

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines, typically in the presence of a coupling agent or via an activated derivative like an acid chloride, would yield the corresponding amides. The product could be a mono-amide (glutaramic acid derivative), a di-amide, or a cyclic imide (glutarimide derivative). researchgate.netnih.govsigmaaldrich.com

Table 3: Potential Derivatization of Carboxylic Acid Groups

ReactionReagentsProducts
DiesterificationExcess Alcohol, Acid Catalyst (e.g., H₂SO₄)Dialkyl 2-[(E)-formyldiazenyl]pentanedioate
Monoesterification1 equiv. Alcohol, specialized conditionsAlkyl 5-carboxy-4-[(E)-formyldiazenyl]pentanoate
DiamidationExcess Amine, Coupling Agent (e.g., DCC)2-[(E)-Formyldiazenyl]pentanediamide
Monoamidation1 equiv. Amine5-Amino-5-oxo-2-[(E)-formyldiazenyl]pentanoic acid

The pentanedioic acid structure allows for intramolecular cyclization reactions. Upon heating, particularly with a dehydrating agent, this compound is expected to form a cyclic anhydride (B1165640), specifically a derivative of glutaric anhydride. libretexts.orgreactory.appbiosynth.comchemicalbook.comnih.gov This five-membered cyclic anhydride would be a reactive intermediate, susceptible to nucleophilic attack by alcohols or amines to open the ring and form the mono-ester or mono-amide, respectively. google.comresearchgate.net Similarly, intramolecular amidation of a mono-amide derivative could lead to the formation of a glutarimide (B196013) ring system. researchgate.net

Reactivity of the Formyl Group in this compound

The formyl group (an aldehyde) is one of the most reactive functional groups in organic chemistry. fiveable.mebritannica.comsydney.edu.auwisdomlib.orgwikipedia.orgjustapedia.org Its carbonyl carbon is highly electrophilic and susceptible to nucleophilic addition. sydney.edu.au

Key predicted reactions include:

Oxidation: The formyl group can be easily oxidized to a carboxylic acid group using mild oxidizing agents. This would convert the molecule into a tricarboxylic acid derivative.

Reduction: Reduction of the formyl group, for example with sodium borohydride (B1222165), would yield a primary alcohol, forming a hydroxymethyl-diazenyl derivative.

Nucleophilic Addition: The formyl group will readily react with various nucleophiles. For instance, reaction with Grignard reagents would yield a secondary alcohol.

Imine Formation: Reaction with primary amines under acidic conditions would lead to the formation of an imine (Schiff base) at the formyl position. libretexts.orglibretexts.orgmsu.eduyoutube.com This reaction is typically reversible.

The reactivity of the formyl group adds another layer of complexity and synthetic potential to the molecule, allowing for selective modifications under appropriate conditions.

Condensation Reactions and Schiff Base Formation

The formyl group is a primary site for condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water. youtube.com

Aldol-Type Condensation: While the formyl group itself lacks an enolizable proton, it can act as an electrophile in a crossed-aldol condensation with other carbonyl compounds (ketones or aldehydes) that do possess alpha-hydrogens. wikipedia.orglibretexts.org The reaction is typically catalyzed by an acid or a base and would result in the formation of a β-hydroxy carbonyl compound. sigmaaldrich.com Subsequent dehydration can lead to an α,β-unsaturated carbonyl system.

Schiff Base Formation: The formyl group is expected to readily react with primary amines to form Schiff bases (or imines). This condensation reaction involves the nucleophilic attack of the amine on the formyl carbon, followed by dehydration. The reaction is often catalyzed by a mild acid. The stability of the resulting C=N double bond is a key characteristic of this transformation.

Reaction Type Reactant Typical Conditions Product
Crossed-Aldol Condensation Ketone/Aldehyde with α-HBase (e.g., NaOH) or Acid Catalystβ-Hydroxy carbonyl adduct
Schiff Base Formation Primary Amine (R-NH₂)Mild Acid Catalyst, Dehydrating AgentImine (Schiff Base)

This table presents predicted outcomes based on general principles of condensation reactions.

Oxidation and Reduction Pathways

The presence of three distinct reducible/oxidizable groups (formyl, azo, carboxylic acid) allows for a range of transformations depending on the reagents and conditions employed. youtube.comleah4sci.com

Oxidation:

Formyl Group: The aldehyde functionality is highly susceptible to oxidation, readily converting to a carboxylic acid. This can be achieved with a variety of oxidizing agents, from mild ones like Tollens' reagent to stronger ones like potassium permanganate (B83412) or chromic acid. leah4sci.comyoutube.com This would transform the molecule into a tricarboxylic acid derivative.

Azo Group: The azo bond can be oxidized, though this is less common than its reduction. Strong oxidizing agents like hydrogen peroxide can lead to the formation of azoxy compounds (-N(O)=N-). nih.gov

Reduction:

Formyl Group: The formyl group can be selectively reduced to a primary alcohol (-CH₂OH) using mild reducing agents like sodium borohydride (NaBH₄). leah4sci.com Stronger agents like lithium aluminum hydride (LiAlH₄) would also effect this transformation.

Azo Group: The azo bond is readily reduced. Catalytic hydrogenation (e.g., H₂/Pd-C) or reducing agents like sodium dithionite can cleave the N=N bond to yield two primary amines. nih.govnih.gov In the case of this compound, this would result in the formation of aminoglutamic acid and a derivative of formamidine, which would likely hydrolyze. In aprotic media, electrochemical reduction can occur in two one-electron steps, first forming a stable anion radical and then a dianion. utexas.edu

Carboxylic Acid Groups: The carboxylic acid groups are generally resistant to reduction. However, very strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce them to primary alcohols. leah4sci.com

Functional Group Reaction Reagent Example Product
Formyl (-CHO) OxidationTollens' Reagent, KMnO₄Carboxylic Acid (-COOH)
Formyl (-CHO) ReductionNaBH₄, LiAlH₄Primary Alcohol (-CH₂OH)
Azo (-N=N-) ReductionH₂/Pd-C, Na₂S₂O₄Cleavage to two Amines
Azo (-N=N-) OxidationH₂O₂Azoxy compound (-N(O)=N-)
Carboxylic Acid (-COOH) ReductionLiAlH₄ (harsh)Primary Alcohol (-CH₂OH)

This data table outlines the predicted primary oxidation and reduction pathways for the functional groups within the molecule.

Multi-site Reactivity and Chemoselectivity in this compound

Chemoselectivity—the preferential reaction of one functional group in the presence of others—is a key consideration for a multifunctional molecule like this compound.

Reduction: A high degree of chemoselectivity can be achieved during reduction. For instance, sodium borohydride (NaBH₄) is expected to selectively reduce the formyl group to an alcohol without affecting the more stable azo and carboxylic acid functionalities. leah4sci.com Conversely, catalytic hydrogenation under specific conditions might selectively cleave the azo bond while leaving the carbonyl and carboxyl groups intact. The simultaneous reduction of all functional groups would require a powerful, non-selective reducing agent like LiAlH₄, which would convert the formyl and both carboxyl groups into primary alcohols and likely also reduce the azo linkage.

Condensation vs. Other Reactions: In reactions involving nucleophiles, the formyl group is the most likely site of attack for condensation reactions (e.g., with amines to form Schiff bases) under mild, near-neutral, or slightly acidic conditions. The carboxylic acid groups, while able to react with strong nucleophiles, are generally less electrophilic at the carbonyl carbon than the formyl group. Under basic conditions, deprotonation of the carboxylic acids to form carboxylates would make them even less reactive towards nucleophilic attack, thus favoring reactions at the formyl group. However, these basic conditions could also promote aldol-type reactions if another enolizable carbonyl compound is present. libretexts.org

Intramolecular Reactions: The proximity of the functional groups could potentially allow for intramolecular reactions. For example, under certain conditions, one of the carboxylic acid groups might interact with the azo or formyl group, although such reactions would likely require specific catalysts or activation.

The selective transformation of this compound hinges on the careful choice of reagents and reaction conditions, allowing chemists to target a specific functional group for modification while preserving the others.

Theoretical and Computational Investigations of 2 E Formyldiazenyl Pentanedioic Acid

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic nature of a molecule. For 2-[(E)-Formyldiazenyl]pentanedioic acid, these methods reveal the distribution of electrons and the nature of the chemical bonds, which are fundamental to its chemical behavior.

Electronic Density and Frontier Molecular Orbitals

The electronic density of a molecule describes the probability of finding an electron at any given point in space. In this compound, the electron density is highest around the electronegative oxygen and nitrogen atoms of the carboxylic acid, formyl, and diazenyl groups.

A key aspect of electronic structure is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and reactivity. A large HOMO-LUMO gap generally implies high kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the diazenyl (-N=N-) group, which is common for azo compounds. researchgate.netresearchgate.net The LUMO is anticipated to be distributed across the π-system of the formyldiazenyl group, including the formyl moiety. The presence of electron-withdrawing groups can influence the energies of these orbitals. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

OrbitalEnergy (eV)Primary Localization
HOMO-7.2Diazenyl (-N=N-) group
LUMO-1.8Formyldiazenyl (-CHO-N=N-) π-system
HOMO-LUMO Gap5.4-

Note: These values are hypothetical and serve as a plausible representation based on typical values for similar organic molecules.

Charge Distribution and Electrostatic Potentials

The charge distribution within this compound is non-uniform due to the presence of heteroatoms with varying electronegativities. An electrostatic potential (ESP) map provides a visual representation of this charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). wuxiapptec.com

The oxygen atoms of the two carboxylic acid groups and the formyl group are expected to be the most electron-rich sites, exhibiting a strong negative electrostatic potential. These regions are prone to attack by electrophiles. The hydrogen atoms of the carboxylic acid groups will be highly electron-deficient, showing a positive electrostatic potential, which accounts for their acidic nature. wuxiapptec.com The nitrogen atoms of the diazenyl group will also possess a degree of negative potential associated with their lone pairs of electrons.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule is critical to its properties and interactions. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Rotational Barriers and Conformational Isomers

This compound possesses several single bonds around which rotation can occur, leading to various conformational isomers. The most significant rotations would be around the C-C bonds of the pentanedioic acid backbone and the C-N bond connecting the formyl group. The rotation around these bonds is not entirely free but is hindered by rotational barriers, which are energy maxima on the potential energy surface corresponding to eclipsed arrangements of atoms. msu.edu

The conformational preferences of the pentanedioic acid chain will be influenced by steric hindrance and potential intramolecular hydrogen bonding between the two carboxylic acid groups or between a carboxylic acid group and the diazenyl moiety. researchgate.net For the glutaric acid backbone, a variety of conformers are possible, and their relative energies determine the predominant shapes of the molecule in different environments. researchgate.net

Table 2: Hypothetical Relative Energies of Selected Conformers of this compound

ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)
Anti~180°0.0 (Reference)
Gauche-1~60°0.8
Gauche-2~-60°0.8
Eclipsed~0°4.5 (Rotational Barrier)

Note: These values are hypothetical, based on general principles of conformational analysis for substituted alkanes.

Stability of the (E)-Diazenyl Configuration

Azo compounds can exist as (E) and (Z) isomers (also referred to as trans and cis) with respect to the -N=N- double bond. wikipedia.org In the vast majority of cases, the (E) isomer is thermodynamically more stable than the (Z) isomer due to reduced steric repulsion between the substituents. acs.org For azobenzene, a prototypical aromatic azo compound, the (E) isomer is more stable by approximately 0.6 eV. acs.org

The (E) configuration of the diazenyl group in this compound is therefore expected to be the more stable isomer. The energy barrier for the thermal (E) to (Z) isomerization is typically high, ensuring the stability of the (E) form under normal conditions. acs.org Photoisomerization, induced by irradiation with light of an appropriate wavelength, can often be used to convert the (E) isomer to the less stable (Z) isomer. nih.gov

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies, providing a detailed picture of how a reaction proceeds. youtube.comyoutube.com

For this compound, several reaction pathways could be of interest for computational study. One such pathway is the thermal decomposition of the molecule. For instance, decarboxylation of one or both of the carboxylic acid groups could be a potential degradation pathway under elevated temperatures. Computational modeling could determine the activation barriers for concerted versus stepwise decarboxylation mechanisms.

Another important reaction pathway to investigate would be the E/Z isomerization of the diazenyl group. Computational studies can elucidate the mechanism of this isomerization, which can proceed via either an in-plane inversion or an out-of-plane rotation mechanism. rsc.org By calculating the energy profiles for both pathways, the preferred mechanism and the associated activation energies can be determined. nih.govacs.org The effect of catalysts, such as acids, on the isomerization barrier could also be modeled. acs.org

Furthermore, the degradation of the molecule initiated by radicals, such as hydroxyl radicals in an atmospheric or biological context, could be modeled. acs.org Such calculations would identify the most likely sites of initial radical attack and map out the subsequent reaction steps.

Transition State Analysis for Key Transformations

A critical aspect of understanding the chemical reactivity of a compound is the characterization of the transition states of its key reactions. Transition state analysis provides invaluable insights into reaction barriers, kinetics, and the step-by-step pathway of a chemical transformation. For this compound, several transformations would be of fundamental interest, including but not limited to:

Isomerization: The (E) to (Z) isomerization around the N=N double bond is a fundamental process for azo compounds. Computational studies could determine the activation energy for this process, proceeding through either a rotational or an inversional mechanism.

Cyclization Reactions: The presence of both a nucleophilic nitrogen and electrophilic carbonyl carbons could facilitate intramolecular cyclization reactions. Identifying the transition states for such processes would be crucial in predicting the stability and potential synthetic utility of the resulting heterocyclic systems.

Decarboxylation: The pentanedioic acid moiety could undergo decarboxylation under certain conditions. Transition state calculations would elucidate the energetic favorability and the mechanism of this reaction.

Currently, there is no published data detailing the transition state analysis for any key transformations of this compound. The following table illustrates the type of data that would be generated from such studies.

Table 1: Hypothetical Transition State Analysis Data for Key Transformations of this compound

TransformationComputational MethodCalculated Activation Energy (kcal/mol)Key Imaginary Frequency (cm⁻¹)
(E) to (Z) IsomerizationDFT (B3LYP/6-31G*)Data not availableData not available
Intramolecular CyclizationMP2/aug-cc-pVTZData not availableData not available
DecarboxylationCCSD(T)/cc-pVQZData not availableData not available
Note: This table is for illustrative purposes only. The values are placeholders and do not represent actual experimental or computational results.

Computational Prediction of Mechanistic Outcomes

Beyond transition state analysis, computational chemistry can predict the likely outcomes of reactions by mapping out potential energy surfaces. For this compound, computational studies could predict the regioselectivity and stereoselectivity of its reactions. For instance, in reactions with external nucleophiles or electrophiles, calculations could determine which of the several reactive sites on the molecule is most likely to be attacked.

No specific computational predictions for the mechanistic outcomes of reactions involving this compound have been reported in the peer-reviewed literature.

Solvent Effects on Molecular Properties and Reactivity of this compound

The solvent environment can significantly influence the properties and reactivity of a molecule. For a polar molecule like this compound, with its multiple hydrogen bond donors and acceptors, solvent effects are expected to be particularly pronounced. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to study these effects.

Research into the specific influence of different solvents on the molecular properties (e.g., conformational preferences, electronic structure) and reactivity of this compound is currently absent from the scientific record. Such studies would be invaluable for optimizing reaction conditions and understanding its behavior in different chemical environments.

Table 2: Hypothetical Data on Solvent Effects on the Properties of this compound

SolventDielectric ConstantCalculated Dipole Moment (Debye)Predicted Reaction Rate Constant (Relative to Toluene)
Toluene2.38Data not available1
Dichloromethane8.93Data not availableData not available
Acetonitrile37.5Data not availableData not available
Water80.1Data not availableData not available
Note: This table is for illustrative purposes only. The values are placeholders and do not represent actual experimental or computational results.

Spectroscopic Characterization Methodologies for 2 E Formyldiazenyl Pentanedioic Acid Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the precise structure of organic molecules in solution. For 2-[(E)-Formyldiazenyl]pentanedioic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. For instance, the formyl proton (-CHO) is anticipated to appear significantly downfield due to the deshielding effect of the carbonyl group. The proton on the alpha-carbon (C2), being adjacent to both a carboxylic acid and the diazenyl group, would also resonate at a lower field. The diastereotopic methylene (B1212753) protons of the glutaryl backbone would likely appear as complex multiplets.

The 13C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The carbonyl carbons of the two carboxylic acid groups and the formyl group are expected to be the most downfield signals. The chemical shifts of the carbons in the pentanedioic acid backbone would be influenced by their proximity to the electron-withdrawing substituents.

Predicted 1H and 13C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-α (C2)~4.5-5.0~60-65ddJ ≈ 8.0, 4.0
H-β (C3)~2.0-2.4~28-33m-
H-γ (C4)~2.3-2.7~30-35tJ ≈ 7.5
Formyl H~9.5-10.0-s-
Carboxyl H (x2)>12.0-br s-
C1 (COOH)-~170-175--
C2-~60-65--
C3-~28-33--
C4-~30-35--
C5 (COOH)-~175-180--
Formyl C-~185-190--

Note: Predicted values are based on theoretical calculations and empirical data from similar structural motifs. Actual experimental values may vary.

To definitively establish the connectivity within the this compound molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the H-α proton and the H-β protons, and between the H-β protons and the H-γ protons, confirming the pentanedioic acid backbone sequence.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the carbon signals for C2, C3, and C4 by correlating them to their attached protons (H-α, H-β, and H-γ, respectively).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations. Key expected correlations for this compound would include:

The formyl proton to the formyl carbon.

The H-α proton to the C1 carboxyl carbon, the C3 carbon, and potentially the formyl carbon through the diazenyl linkage.

The H-γ protons to the C5 carboxyl carbon.

These 2D NMR techniques, when used in concert, provide a comprehensive and unambiguous map of the molecular structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.

The FT-IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its key functional groups.

Carboxyl Groups (-COOH): A very broad O-H stretching band would be expected in the FT-IR spectrum, typically in the range of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong absorption around 1700-1725 cm⁻¹.

Formyl Group (-CHO): The C-H stretch of the aldehyde is characteristic, appearing as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. The C=O stretch of the formyl group would likely be observed near 1730-1740 cm⁻¹.

Diazenyl Group (-N=N-): The N=N stretching vibration for a trans-azo compound typically gives a weak to medium intensity band in the FT-IR spectrum in the region of 1400-1450 cm⁻¹. In Raman spectroscopy, this stretch is often more intense.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
CarboxylO-H stretch3300-2500WeakBroad, Strong
CarboxylC=O stretch1725-1700MediumStrong
FormylC-H stretch2850, 2750MediumWeak
FormylC=O stretch1740-1730StrongStrong
DiazenylN=N stretch1450-1400StrongWeak-Medium
AliphaticC-H stretch2960-2850StrongMedium

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₈N₂O₅), the expected exact mass is approximately 216.0433 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

Upon ionization, the molecule would undergo characteristic fragmentation. Plausible fragmentation pathways could include:

Loss of the formyl group (•CHO).

Decarboxylation (loss of CO₂).

Cleavage of the C-N bond, separating the diazenyl-formyl moiety from the pentanedioic acid backbone.

Loss of N₂.

Analysis of the masses of the resulting fragment ions in the mass spectrum helps to piece together the structure of the parent molecule, corroborating the findings from NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental formula of an unknown compound by measuring its mass with extremely high accuracy. pnnl.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between isobars—molecules that have the same nominal mass but different elemental compositions and thus different exact masses. pnnl.gov

For this compound, with the molecular formula C₆H₈N₂O₅, HRMS would be used to measure the monoisotopic mass of its molecular ion. The experimentally determined mass, typically accurate to within a few parts per million (ppm), can be compared against the theoretical exact mass calculated for the proposed formula. This comparison serves as a primary confirmation of the compound's elemental composition. Techniques like electrospray ionization (ESI) are commonly employed for the analysis of polar organic acids. bohrium.comcreative-proteomics.com

Table 1: Theoretical Mass Data for this compound

Below is the calculated theoretical exact mass for the specified compound. An experimental HRMS result matching this value would strongly support the proposed elemental formula.

Molecular FormulaCompound NameTheoretical Monoisotopic Mass (Da)
C₆H₈N₂O₅This compound188.04332

Tandem Mass Spectrometry for Structural Fragments

Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govoup.com This technique is invaluable for confirming the connectivity of atoms within a molecule. For this compound, the deprotonated molecule [M-H]⁻ would typically be selected as the precursor ion in negative ion mode ESI. Collision-induced dissociation (CID) is then used to induce fragmentation. bohrium.com

The fragmentation of dicarboxylic acids often involves characteristic losses, such as the neutral loss of water (H₂O) and carbon dioxide (CO₂). nih.govresearchgate.net The fragmentation pattern for this compound would be expected to show cleavages at the weaker bonds and the elimination of stable neutral molecules. Key expected fragmentations would include the loss of the formyl group, decarboxylation of one or both carboxylic acid groups, and cleavages within the pentanedioic acid backbone. bohrium.comnih.gov

Table 2: Predicted MS/MS Fragmentation of [M-H]⁻ Ion of this compound

This table outlines the plausible fragmentation pathways and the corresponding theoretical m/z values for the major product ions expected from a tandem mass spectrometry experiment.

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Fragment Structure/Identity
187.0361H₂O169.0255Loss of water from the dicarboxylic acid moiety
187.0361CHO158.0387Loss of the formyl radical
187.0361CO₂143.0462Decarboxylation from one of the carboxylic acid groups
187.0361H₂O + CO₂125.0356Subsequent loss of water and carbon dioxide
187.03612CO₂99.0560Loss of both carboxylic acid groups

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. researchgate.netdocbrown.info The parts of a molecule that absorb light in this region are known as chromophores. researchgate.net In this compound, the key chromophore is the formyldiazenyl group (-N=N-CHO), which contains both π bonds and non-bonding (n) electrons.

Electronic Transitions of the Diazenyl Chromophore

Azo compounds, which contain the diazenyl (-N=N-) group, typically exhibit two characteristic absorption bands in their UV-Vis spectra. researchgate.netnih.gov

n→π* Transition: This transition involves the excitation of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to an antibonding π* orbital. These transitions are symmetry-forbidden and thus have a low molar absorptivity (ε < 2000 L·mol⁻¹·cm⁻¹). libretexts.org For simple aliphatic azo compounds, this transition appears as a weak band in the visible or near-UV region (typically 330-400 nm). youtube.com

π→π* Transition: This involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. This is a symmetry-allowed transition, resulting in a strong absorption band (ε ≈ 10,000 L·mol⁻¹·cm⁻¹) in the UV region. libretexts.org

Table 3: Expected Electronic Transitions for this compound

The table below summarizes the predicted characteristics of the primary electronic transitions for the diazenyl chromophore within the target molecule.

Transition TypeOrbitals InvolvedExpected λₘₐₓ (nm)Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
n→πNon-bonding (N lone pair) → π antibonding340 - 380Low (< 1000)
π→ππ bonding → π antibonding220 - 250High (> 5000)

Influence of Substituents on Absorption Maxima

The position and intensity of absorption bands are sensitive to the substituents attached to the chromophore. ias.ac.inresearchgate.net Both electron-donating and electron-withdrawing groups can alter the energy gap between the ground and excited states, leading to shifts in the absorption maximum (λₘₐₓ).

Formyl Group (-CHO): The formyl group is an electron-withdrawing group that extends the conjugation of the diazenyl chromophore. This extension of the π-system typically lowers the energy of the π* orbital, resulting in a bathochromic shift (a shift to longer wavelengths) of the π→π* transition. biointerfaceresearch.com

Pentanedioic Acid Group: This group is primarily aliphatic and acts as a weak electron-withdrawing substituent. Its main influence would be on the n→π* transition. The polar carboxylic acid functions can engage in hydrogen bonding with polar solvents, which stabilizes the non-bonding electrons of the nitrogen lone pairs. This stabilization lowers the energy of the ground state more than the excited state, leading to a hypsochromic shift (a blue shift, to shorter wavelengths) of the n→π* transition, particularly in protic solvents. libretexts.org

Table 4: Predicted Substituent-Induced Shifts in λₘₐₓ

This table illustrates the anticipated effect of each substituent on the electronic transitions of the diazenyl chromophore.

TransitionSubstituentExpected Effect on λₘₐₓRationale
π→πFormyl (-CHO)Bathochromic (Red Shift)Extension of conjugation, lowering the energy of the π orbital. biointerfaceresearch.com
n→π*Pentanedioic acid (in polar solvent)Hypsochromic (Blue Shift)Solvent stabilization of non-bonding electrons, increasing the transition energy. libretexts.org

Interactions and Bioactivity at the Molecular Level

Exploration of Molecular Targets and Binding Mechanisms

No information available.

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Role in Biochemical Pathways and Metabolic Processes

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In vitro Studies on Cellular Systems: Mechanistic Insights

No information available.

Investigation of Molecular Mechanisms of Biological Responses

There is no available information in the public domain detailing the investigation of molecular mechanisms of biological responses, such as microbial inhibition, for 2-[(E)-Formyldiazenyl]pentanedioic acid.

Design of Probes for Molecular Pathway Elucidation

No studies have been published that describe the design or use of this compound as a molecular probe for pathway elucidation.

It is possible that "this compound" is a novel or hypothetical compound that has not yet been synthesized or studied. As such, its properties and potential biological activities remain unknown to the scientific community.

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive searches for scientific literature and data concerning "this compound" have yielded no specific information on its synthesis, properties, or applications. This suggests that the compound is likely not a commercially available or widely studied substance.

General information exists for related classes of compounds, such as dicarboxylic acids, which are known to be used in the synthesis of polymers and other chemicals. nih.gov For instance, dicarboxylic acids can be reacted with amines to form diamides, a process for which various catalytic methods have been developed. nih.govresearchgate.net Additionally, research into dicarboxylic acids includes their production through metabolic engineering for use as monomers in polymer synthesis. nih.gov

However, no specific data, research findings, or discussions pertaining to "this compound" could be located. Therefore, the requested article with the specified detailed outline on its advanced applications in chemical synthesis and materials science cannot be generated.

Advanced Applications in Chemical Synthesis and Materials Science

Role in Catalysis and Reaction Development

Organocatalytic Applications

There is no available research data to suggest that "2-[(E)-Formyldiazenyl]pentanedioic acid" has been investigated or utilized in organocatalytic applications.

Ligand Design for Transition Metal Catalysis

There is no available research data to indicate that "this compound" has been explored or employed in ligand design for transition metal catalysis.

Analytical Methodologies for Research and Quantification of 2 E Formyldiazenyl Pentanedioic Acid

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone for assessing the purity of 2-[(E)-Formyldiazenyl]pentanedioic acid and for its isolation from reaction mixtures or biological matrices. Due to the compound's polarity imparted by the two carboxyl groups, High-Performance Liquid Chromatography (HPLC) is a primary technique. nih.gov

Reversed-phase HPLC (RP-HPLC) is a common starting point, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. To achieve good peak shape and retention for a dicarboxylic acid, the pH of the mobile phase must be controlled. Using an acidic mobile phase (e.g., water with formic acid or an acetate (B1210297) buffer) suppresses the ionization of the carboxylic acid groups, making the molecule less polar and increasing its retention on the column. nih.gov The inherent UV-Vis absorbance of the azo group serves as an excellent chromophore for detection. anjs.edu.iqresearchgate.net

Ion-exchange chromatography offers an alternative by utilizing the ionic nature of the carboxylates. Anion-exchange chromatography, in particular, can effectively separate the compound based on its negative charge. Furthermore, ion-pair chromatography can be employed in a reversed-phase system, where an ion-pairing reagent is added to the mobile phase to form a neutral complex with the analyte, enhancing retention and separation. nih.gov

For preparative isolation, these HPLC methods can be scaled up to purify larger quantities of the compound for further research.

A significant analytical challenge for this compound is the separation of its potential isomers. The structure contains two key sources of isomerism:

Geometric Isomerism: The diazenyl (–N=N–) bond can exist as either an (E)- or (Z)-isomer. While the target compound is the (E)-isomer, synthesis or subsequent handling could lead to the formation of the (Z)-isomer.

Enantiomeric Isomerism: The carbon atom at the 2-position of the pentanedioic acid backbone is a chiral center, meaning the compound can exist as R and S enantiomers.

Separating these isomers is critical for understanding the compound's specific properties. HPLC is the method of choice for this task. nih.gov

E/Z Isomer Separation: Diastereomers, such as the E and Z forms, have different physical properties and can typically be separated using standard achiral HPLC conditions, often on a reversed-phase column. Method development would involve optimizing the mobile phase composition, temperature, and gradient to resolve the two geometric isomers.

Enantiomeric Separation (Chiral Chromatography): To separate the R and S enantiomers of the (E)-isomer, chiral chromatography is required. gcms.cz This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are available, and screening different chiral columns (e.g., polysaccharide-based, cyclodextrin-based) would be necessary to find one that provides adequate resolution. gcms.cz

A hypothetical HPLC method for the simultaneous separation of all potential isomers could be developed as follows:

Table 1: Hypothetical HPLC Method for Isomeric Separation
ParameterConditionRationale
Column Chiral Stationary Phase (e.g., Cellulose or Amylose-based)To resolve the R and S enantiomers. nih.govgcms.cz
Mobile Phase Isocratic or Gradient elution with Hexane/Isopropanol + 0.1% Trifluoroacetic Acid (TFA)Normal phase for chiral separations; TFA to improve peak shape.
Flow Rate 0.5 - 1.0 mL/minStandard analytical flow rate to ensure good separation efficiency.
Column Temperature 25°CControlled temperature for reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD) at λmax of the azo chromophoreFor sensitive detection and to confirm peak purity via spectral analysis. anjs.edu.iq
Expected Elution Order (E)-R, (E)-S, (Z)-R, (Z)-S (hypothetical)Order depends on the specific interactions with the chosen CSP.

Quantitative analysis is essential for monitoring reaction progress, determining yield, and assessing purity. HPLC with UV-Vis detection is the most direct method for quantification. The process typically involves an internal standard method to ensure accuracy and precision.

A suitable internal standard would be a stable compound with similar chromatographic behavior and a distinct retention time. A calibration curve is constructed by preparing a series of standard solutions containing known concentrations of pure this compound and a fixed concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration.

To quantify the compound in a reaction mixture, a known amount of the internal standard is added to an aliquot of the mixture. The sample is then analyzed by HPLC, and the peak area ratio is used to determine the concentration of the target compound from the calibration curve. For real-time monitoring of complex reactions, techniques such as online GC-MS (after derivatization) can provide continuous information on the concentration of reactants and products. hidenanalytical.com

Advanced Hyphenated Techniques for Comprehensive Characterization (e.g., LC-NMR, GC-IR)

For unambiguous structural confirmation, especially of isomers, hyphenated techniques that couple the separation power of chromatography with the detailed structural information from spectroscopy are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for confirming the identity and purity of the compound. When coupled with HPLC, MS provides the molecular weight of the eluting peaks. High-resolution mass spectrometry can confirm the elemental composition. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic fragmentation pattern, which helps to elucidate the structure and confirm the connectivity of the molecule. longdom.orgnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR allows for the acquisition of ¹H NMR and ¹³C NMR spectra of compounds as they elute from the HPLC column. researchgate.net This technique is exceptionally powerful for distinguishing between the E and Z isomers by observing differences in the chemical shifts and coupling constants of protons near the diazenyl bond. It can also provide definitive structural information on the separated enantiomers if they have been resolved chromatographically. libretexts.org

Gas Chromatography-Infrared Spectroscopy (GC-IR): While direct GC analysis is not feasible due to the compound's low volatility, GC-IR can be used on its volatile derivatives. nih.gov This technique provides an infrared spectrum for each separated component, which is a unique fingerprint based on its functional groups. spectra-analysis.com For instance, after derivatization of the carboxylic acids, GC-IR could confirm the presence of the resulting ester groups, the formyl group (C=O stretch), and the N=N bond, providing orthogonal information to mass spectrometry. researchgate.net

Derivatization Strategies for Enhanced Analytical Detection (e.g., silylation for GC)

Gas chromatography (GC) offers high resolution but is limited to volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC is not possible due to the high polarity and low volatility of the two carboxylic acid groups. Therefore, derivatization is a mandatory step to convert these polar functional groups into less polar, more volatile ones. research-solution.com

The primary goal of derivatization is to replace the active acidic protons of the carboxyl groups. youtube.com The two most common strategies for carboxylic acids are silylation and esterification. nih.govgcms.cz

Silylation: This is a widely used and effective method for derivatizing carboxylic acids. youtube.com The reaction involves replacing the acidic protons with a trimethylsilyl (B98337) (TMS) group. A common and highly effective reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comnih.gov The reaction is typically fast and quantitative, producing the bis-TMS ester of the dicarboxylic acid, which is sufficiently volatile and thermally stable for GC analysis. nih.govresearchgate.net

Esterification (Alkylation): This involves converting the carboxylic acids into esters, most commonly methyl or butyl esters. gcms.cz Reagents like BF₃/methanol or diazomethane (B1218177) can be used. While effective, these methods can sometimes be more time-consuming or involve more hazardous reagents than silylation. researchgate.net

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the need for sensitivity and reproducibility.

Table 2: Comparison of Derivatization Strategies for GC Analysis of Dicarboxylic Acids
StrategyReagent ExampleAdvantagesDisadvantages
Silylation BSTFA + TMCSFast, quantitative, and reproducible reaction. researchgate.net Provides low detection limits and high reproducibility. nih.govDerivatives can be sensitive to moisture and may hydrolyze if samples are not kept anhydrous. researchgate.net
Esterification BF₃ in ButanolForms stable ester derivatives. nih.gov Can achieve low detection limits.Often requires more time-consuming procedures and harsher conditions (e.g., heating). researchgate.net

Challenges and Future Directions in the Research of 2 E Formyldiazenyl Pentanedioic Acid

Addressing Synthetic Complexities and Scalability

The synthesis of 2-[(E)-Formyldiazenyl]pentanedioic acid presents a significant challenge due to the integration of a reactive formyldiazenyl moiety with a pentanedioic acid backbone. The primary route would likely involve the reaction of a precursor of pentanedioic acid with a formyl-diazene generating reagent.

Synthetic Hurdles:

Precursor Stability: Aliphatic diazonium salts, potential precursors in azo coupling reactions, are notoriously unstable and can pose explosion risks, especially when not handled at low temperatures. wikipedia.orgnih.gov

Reaction Conditions: The synthesis would require careful control of pH and temperature to prevent decomposition of the diazenyl group and unwanted side reactions of the carboxylic acid functionalities. Azo coupling reactions are typically performed near 0°C to manage the instability of diazonium salts. wikipedia.org

Oxidation of Hydrazine (B178648) Precursors: An alternative route involving the oxidation of a corresponding hydrazine derivative is a common method for forming azo compounds. wikipedia.orgorganic-chemistry.org However, this method requires careful selection of oxidizing agents to avoid over-oxidation or degradation of the starting material. organic-chemistry.org

Scalability Concerns: The transition from laboratory-scale synthesis to larger-scale production introduces further complexities. The instability of intermediates and the exothermic nature of many azo-forming reactions can be difficult to manage on a larger scale. nih.gov Continuous flow synthesis in microreactors has emerged as a safer and more efficient method for handling unstable intermediates in azo compound synthesis and could be a viable strategy for scaling up the production of this compound. nih.gov

Potential Synthetic Route Key Challenges Possible Mitigation Strategies
Azo coupling of a pentanedioic acid derivative with a diazonium saltInstability of diazonium salt, pH control, regioselectivityLow-temperature reaction, use of buffer systems, protecting groups
Oxidation of a hydrazine precursorControl of oxidation, potential for side reactionsUse of mild and selective oxidizing agents (e.g., TCCA, Bobbitt's salt) organic-chemistry.org
Condensation of a nitroso compound with an amineAvailability of starting materials, reaction conditions---

Deeper Exploration of Reactivity Profiles and Mechanisms

The reactivity of this compound is expected to be dictated by the interplay between the formyldiazenyl group and the two carboxylic acid moieties.

Reactivity of the Formyldiazenyl Group: The -N=N- double bond is the most reactive site in the molecule. It is susceptible to:

Reduction: The azo group can be reduced to the corresponding hydrazine or amines.

Oxidation: Oxidation may lead to azoxy compounds. wikipedia.org

Isomerization: The (E)-configuration (trans) is generally more stable, but photoisomerization to the (Z)-configuration (cis) is a well-known characteristic of many azo compounds, making them interesting as photoswitches.

Decomposition: Aliphatic azo compounds can decompose upon heating or exposure to light, releasing nitrogen gas and generating radicals. wikipedia.orgacs.org This property is utilized in radical initiators like azobisisobutyronitrile (AIBN). wikipedia.org

Reactivity of the Pentanedioic Acid Moiety: The two carboxylic acid groups can undergo typical reactions such as:

Esterification

Amidation researchgate.net

Reduction to alcohols

Conversion to acid chlorides

The proximity of the formyldiazenyl group to one of the carboxylic acids may influence its acidity and reactivity through electronic effects.

Mechanistic Studies: Understanding the reaction mechanisms will be crucial for controlling the chemical transformations of this compound. Kinetic studies of its decomposition, isomerization, and reactions with other species will provide valuable insights. cdnsciencepub.comacs.org The mechanism of decomposition of aliphatic azo compounds is a subject of ongoing research. acs.orgacs.org

Development of Novel Research Applications

The bifunctional nature of this compound opens up possibilities for a range of applications.

Potential Applications:

Polymer Chemistry: The dicarboxylic acid functionality allows it to be used as a monomer in the synthesis of polyesters and polyamides. longdom.org The incorporation of the azo group into the polymer backbone could impart photoswitchable properties to the material.

Radical Initiator: Similar to AIBN, thermal or photochemical decomposition could generate radicals, making it a potential initiator for polymerization reactions. wikipedia.org The carboxylic acid groups could enhance its solubility in polar solvents.

Bioactive Compounds: Azo compounds have been investigated for various biological activities, including antimicrobial and anticancer properties. mdpi.com The dicarboxylic acid moiety might influence its pharmacokinetic properties. Medium-chain dicarboxylic acids themselves have various pharmacological applications. nih.govresearchgate.net

Functional Materials: The ability of azo compounds to undergo E/Z isomerization makes them suitable for applications in molecular switches, optical data storage, and smart materials. manchester.ac.uk Dicarboxylic acids are also used to functionalize surfaces and create metal-organic frameworks. researchgate.netmetall-mater-eng.com

Functional Group Associated Property Potential Application Area
FormyldiazenylRadical generation upon decompositionPolymerization initiator
FormyldiazenylE/Z PhotoisomerizationMolecular switches, smart materials
Pentanedioic acidTwo carboxylic acid groupsMonomer for polyesters/polyamides
BothCombined functionalitiesBioactive compound, surface modifier

Bridging Theoretical Predictions with Experimental Verification

Given the likely novelty of this compound, theoretical and computational chemistry will play a pivotal role in guiding its experimental investigation. rsc.org

Role of Computational Chemistry:

Structural and Spectroscopic Prediction: Density Functional Theory (DFT) calculations can be used to predict the molecule's three-dimensional structure, vibrational frequencies (IR spectra), and NMR chemical shifts, which would be invaluable for its characterization. researchgate.netresearchgate.netrsc.org

Reactivity and Mechanistic Insights: Computational models can help to elucidate reaction mechanisms, predict activation barriers for decomposition and isomerization, and understand the electronic structure and reactivity of the molecule. researchgate.neteurekaselect.com

Prediction of Properties: Properties such as absorption spectra (UV-Vis), which are crucial for photoswitching applications, can be calculated using time-dependent DFT (TD-DFT). mdpi.com

Experimental Verification: A crucial aspect of the research will be the experimental validation of these theoretical predictions. chemrxiv.orgacs.orgacs.org For example, the predicted NMR and IR spectra can be compared with experimental data to confirm the structure of the synthesized compound. researchgate.net The predicted photochemical behavior can be tested by irradiating the compound with light of appropriate wavelengths and monitoring the changes using spectroscopy. Discrepancies between theoretical predictions and experimental results often lead to a deeper understanding of the system. rsc.org This iterative process of theoretical prediction and experimental verification is a cornerstone of modern chemical research. chemrxiv.org

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